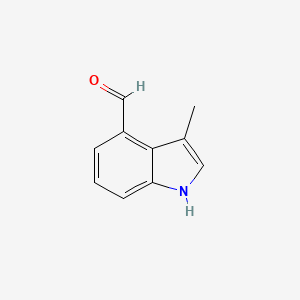

3-Methyl-1H-indole-4-carbaldehyde

Description

Significance of Indole (B1671886) Scaffolds in Modern Organic Synthesis and Chemical Research

The indole framework is a privileged structure in drug discovery, forming the core of numerous approved drugs and clinical candidates. mdpi.comijpsr.com Its ability to interact with a wide range of biological targets has led to the development of indole-containing compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents. mdpi.comnih.gov In organic synthesis, the indole ring can be readily functionalized at various positions, allowing for the creation of a multitude of derivatives with tailored properties. nih.gov The development of novel synthetic methodologies for the construction and modification of the indole scaffold remains an active area of research, driven by the continuous demand for new and effective therapeutic agents. ijpsr.comnih.gov

Contextualization of Formyl-Substituted Indole Derivatives in Synthetic Chemistry

Among the various functionalized indoles, formyl-substituted derivatives, also known as indole carbaldehydes, are particularly valuable synthetic intermediates. acs.org The aldehyde group is a versatile functional handle that can participate in a wide array of chemical transformations, including nucleophilic additions, reductions, oxidations, and various coupling reactions. acs.org This reactivity allows for the elaboration of the indole scaffold into more complex structures. The position of the formyl group on the indole ring significantly influences the molecule's reactivity and the types of products that can be formed. For instance, indole-3-carbaldehydes are widely used starting materials for the synthesis of tryptophan derivatives and other biologically active compounds. sigmaaldrich.comchemicalbook.com The formylation of indoles, particularly at the C3 position, is a well-established transformation, often achieved through methods like the Vilsmeier-Haack reaction. orgsyn.orggoogle.com

Structural Features of 3-Methyl-1H-indole-4-carbaldehyde Relevant to Synthetic Investigation

Interactive Data Table: Properties of Selected Indole Carbaldehydes

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound | Not available | C10H9NO | 159.18 | Not available |

| Indole-3-carbaldehyde | 487-89-8 | C9H7NO | 145.16 | 193-198 |

| 1-Methyl-1H-indole-4-carbaldehyde | 133994-99-7 | C10H9NO | 159.18 | Not available |

| 3-Methyl-1H-indole-2-carbaldehyde | 5257-24-9 | C10H9NO | 159.18 | 140-142 |

| Indole-4-carbaldehyde | 625-162-5 | C9H7NO | 145.16 | Not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-methyl-1H-indole-4-carbaldehyde |

InChI |

InChI=1S/C10H9NO/c1-7-5-11-9-4-2-3-8(6-12)10(7)9/h2-6,11H,1H3 |

InChI Key |

LPPJYURDHKKFCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CNC2=CC=CC(=C12)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Methyl 1h Indole 4 Carbaldehyde

Direct Formylation Strategies at the C4 Position of 3-Methylindole (B30407) Precursors

C-H Activation and Functionalization Protocols for C4-Formylation

The direct introduction of a formyl group at the C4 position of an indole (B1671886) ring, particularly one already substituted at C3, represents a significant synthetic challenge due to the inherent reactivity of the indole nucleus. The C3 position is the most nucleophilic and typically the primary site for electrophilic substitution. st-andrews.ac.uk Consequently, achieving regioselective functionalization at the less reactive C4 position requires sophisticated strategies, predominantly relying on transition-metal-catalyzed C-H activation. rsc.org

While direct C4-formylation of a 3-methylindole is not extensively documented, progress in the broader field of C4-H functionalization offers valuable insights into potential protocols. These methods typically employ a directing group (DG) attached to the indole nitrogen (N1) or the C3 position to steer the metal catalyst to the desired C4-C-H bond.

Directing Group Strategies:

Researchers have successfully employed various directing groups to facilitate C4-alkenylation, amidation, and arylation, which could plausibly be adapted for formylation. nih.govacs.orgnih.gov For instance, a palladium(II)-catalyzed C4-arylation of N-tosyl-3-formylindole has been demonstrated, where the C3-formyl group acts as the directing element. acs.org While this is the reverse of the desired transformation, it confirms the viability of engaging the C4 position with a C3-carbonyl directing group.

A plausible, albeit challenging, approach for the C4-formylation of 3-methyl-1H-indole would involve the installation of a removable directing group at the N1 position. This DG would coordinate to a transition metal (e.g., Rh, Pd, Ru) and form a metallacyclic intermediate that incorporates the C4-C-H bond, enabling its cleavage and subsequent reaction with a formylating agent.

| Catalyst System | Directing Group (DG) | Functionalization | Plausible Formyl Source | Ref. |

| Rh(III) | Oxime at C3 | Amidation | CO/H₂ (Syngas) | nih.gov |

| Pd(II) | Pivaloyl at N1 | Arylation | N,N-Dimethylformamide (DMF) | acs.org |

| Rh(III) | Trifluoroacetyl at C3 | Alkenylation | Formaldehyde |

Methylation Strategies for 1H-Indole-4-carbaldehyde Scaffolds at C3

Synthesizing 3-Methyl-1H-indole-4-carbaldehyde can also be approached by first establishing the 1H-indole-4-carbaldehyde core, followed by methylation at the C3 position. This "post-formylation" strategy is contingent on the compatibility of the C3-methylation method with the electron-withdrawing and potentially reactive aldehyde group at C4.

Direct C3-Alkylation Methodologies

Direct C3-alkylation of the indole nucleus without prior activation is a highly sought-after transformation. Several modern methods have emerged that offer potential solutions.

Boron-Catalyzed Methylation: A metal-free approach using the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3, has been developed for the direct C3-methylation of indoles. acs.org The process activates amine-based alkylating agents via α-N C(sp³)–H bond cleavage. A key advantage is the suppression of common side reactions like N-methylation. The substrate scope is broad, encompassing various substituted indoles. acs.org

Metal-Free Hydrogen Autotransfer: A Cs2CO3/oxone®-mediated C3-alkylation of indoles with alcohols offers another metal-free alternative. chemrxiv.orgchemrxiv.org This method proceeds via a proposed hydrogen autotransfer mechanism and has shown good tolerance for indoles bearing substituents at the C4, C5, C6, and C7 positions, suggesting it could be compatible with a C4-carbaldehyde group. chemrxiv.orgchemrxiv.org

Biocatalytic Methylation: Enzymatic approaches provide unparalleled selectivity. S-adenosyl methionine (SAM)-dependent methyl transferases, such as PsmD, have been shown to perform stereo- and regioselective methylation at the C3 position of various indole derivatives. nih.govresearchgate.net This biocatalytic method operates under mild, aqueous conditions and could potentially be applied to an indole-4-carbaldehyde substrate, avoiding harsh reagents that might affect the aldehyde functionality. nih.govresearchgate.net

Post-Formylation C3-Functionalization

Performing the C3-methylation on the 1H-indole-4-carbaldehyde scaffold requires careful selection of reaction conditions to avoid undesired reactions with the aldehyde. The aforementioned direct alkylation methods are promising candidates.

The B(C6F5)3-catalyzed method is notable for its mild conditions and avoidance of strong bases that could promote side reactions with the aldehyde. acs.org Similarly, the Cs2CO3/oxone® system's tolerance for a range of C4-substituted indoles makes it a strong contender for this transformation. chemrxiv.orgchemrxiv.org Biocatalysis, with its inherent substrate specificity, offers a highly attractive, albeit specialized, route that would likely leave the aldehyde group untouched. nih.govresearchgate.net

Table of C3-Alkylation Methodologies:

| Method | Catalyst / Reagents | Alkylating Agent | Key Features | Ref. |

|---|---|---|---|---|

| Boron-Catalyzed | B(C6F5)3 | Diaryl methyl amines | Metal-free; high C3-selectivity; mild conditions. | acs.org |

| Hydrogen Autotransfer | Cs2CO3 / oxone® | Alcohols (e.g., Methanol) | Metal-free; tolerant of C4-C7 substituents. | chemrxiv.orgchemrxiv.org |

| Biocatalytic | PsmD Enzyme | S-adenosyl methionine (SAM) | Highly regio- and stereoselective; aqueous media. | nih.govresearchgate.net |

Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on sustainability. Developing "green" routes to this compound involves using environmentally benign solvents, reducing energy consumption, and employing recyclable catalysts.

Utilization of Ionic Liquids and Aqueous Media

The synthesis of the core indole structure can be made more sustainable by replacing traditional volatile organic solvents with greener alternatives like water or ionic liquids (ILs).

Ionic Liquids in Indole Synthesis: Brønsted acidic ionic liquids have been effectively used as dual solvent-catalysts for classic indole syntheses, such as the Fischer indole reaction. researchgate.net For example, SO3H-functionalized imidazolium (B1220033) salts have been designed and successfully used as recyclable catalysts for one-pot Fischer indole synthesis in an aqueous medium, affording high yields of various indole products. rsc.orgrsc.org This approach avoids the use of volatile and corrosive mineral acids and organic solvents. rsc.org The indole product can often be separated by simple filtration, and the aqueous catalyst solution can be recovered and reused. rsc.org

Aqueous Micellar Catalysis: The synthesis of substituted indoles can also be achieved in water using micellar catalysis. Palladium-catalyzed cyclizations of 2-alkynylanilines, for instance, have been performed in water containing a surfactant like TPGS-750-M, which forms micelles that act as nanoreactors for the organic substrates. mdpi.com

Microwave-Assisted Synthesis and Solid Acid Catalysis

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times, cleaner reaction profiles, and higher yields compared to conventional heating. nih.gov Numerous classical indole syntheses, including the Fischer, Bischler, Madelung, and Leimgruber–Batcho reactions, have been adapted to use microwave heating. nih.govresearchgate.netsciforum.netdurham.ac.uk This technique is particularly effective for reactions involving polar intermediates, as is common in many indole cyclization mechanisms. sciforum.net The Leimgruber–Batcho reaction, for example, can be significantly accelerated using microwave heating to produce enamine intermediates, which are then reductively cyclized to indoles. durham.ac.uk

Solid Acid Catalysis: To further enhance sustainability, homogeneous acid catalysts can be replaced with recyclable solid acids. Materials like montmorillonite (B579905) clay (e.g., K-10) and zeolites have been used to catalyze the Fischer indole synthesis. rsc.orgmdpi.com These solid acids are easily separated from the reaction mixture and can be reused, minimizing waste. Combining these technologies, a microwave-assisted Paal-Knorr reaction for indole synthesis has been reported using K-10 montmorillonite as a solid acid catalyst under solvent-free conditions, highlighting a highly efficient and green protocol. mdpi.com

Table of Green Synthesis Strategies for Indole Scaffolds:

| Strategy | Catalyst / Medium | Reaction Type | Advantages | Ref. |

|---|---|---|---|---|

| Ionic Liquid Catalysis | SO3H-functionalized ILs | Fischer Indole Synthesis | Recyclable catalyst; can be used in water. | rsc.orgrsc.org |

| Aqueous Synthesis | Pd(OAc)2 / TPGS-750-M | Cyclization of 2-alkynylanilines | Avoids organic solvents; micellar nanoreactors. | mdpi.com |

| Microwave-Assisted | K-10 Montmorillonite | Paal-Knorr Synthesis | Solvent-free; rapid; recyclable solid acid catalyst. | mdpi.com |

Nanoparticle-Catalyzed Reactions

The application of nanotechnology in organic synthesis has introduced highly efficient and sustainable catalytic systems. For the synthesis of indole frameworks, magnetic nanoparticles (MNPs) have emerged as particularly advantageous catalysts. researchgate.net These materials combine the high surface-area-to-volume ratio of nanoscale catalysts with the practical benefits of heterogeneous catalysis.

Research has demonstrated the use of various MNPs in constructing the indole core. For instance, manganese ferrite (B1171679) (MnFe₂O₄) nanoparticles have been successfully utilized as catalysts for the 3-benzylation of indoles. researchgate.net Other work has shown that nano-MgO can effectively catalyze the Friedel-Crafts alkylation at the C3 position of indole with epoxides under solvent-free conditions. openmedicinalchemistryjournal.com These methods often proceed under mild conditions with short reaction times, ranging from just 5 to 50 minutes. researchgate.net While these examples don't specifically form this compound, the principles are directly applicable to the synthesis of its core indole structure.

Key Advantages of Magnetic Nanoparticle Catalysis in Indole Synthesis

| Feature | Description | Source(s) |

|---|---|---|

| Easy Separation | Catalyst is removed from the reaction medium using an external magnet, simplifying the work-up process. | researchgate.net, |

| High Reusability | Catalysts can be recycled for multiple reaction runs (e.g., up to eight times) with minimal loss of activity. | researchgate.net, researchgate.net |

| High Efficiency | The large surface area of nanoparticles leads to enhanced catalytic activity and high product yields. | |

| Green Chemistry | Reduces waste and often allows for solvent-free or more environmentally benign reaction conditions. | researchgate.net |

| Mild Conditions | Reactions can often be conducted at room temperature, reducing energy consumption. | researchgate.net |

Continuous Flow and Batch Process Optimization in Synthetic Procedures

The choice between continuous flow and traditional batch processing represents a critical decision in optimizing the synthesis of complex molecules like this compound. Both methodologies have distinct advantages and are selected based on the specific requirements of the chemical transformation, scale, and safety considerations. labmanager.com

Continuous flow chemistry has gained significant traction for the synthesis of heterocycles, including indoles. mdpi.comnih.gov This technology offers superior control over reaction parameters such as temperature, pressure, and mixing, which is particularly beneficial for highly exothermic or fast reactions. labmanager.comresearchgate.net The small reactor volumes inherent to flow systems enhance safety when dealing with hazardous reagents and improve heat and mass transfer, often leading to higher yields and purity. nih.govresearchgate.net For example, a multi-step continuous flow synthesis of 2-(1H-indol-3-yl)thiazole derivatives was achieved in under 15 minutes with yields ranging from 38% to 82% over three steps without isolating intermediates. nih.gov Another study on a Fischer indole synthesis demonstrated a 96% yield with a high productivity of 25 g·h⁻¹ under flow conditions. mdpi.com The scalability of flow processes is often more straightforward than batch, requiring an increase in flow rate or parallelization of reactors rather than a complete redesign of the setup. labmanager.com

Batch processing remains the conventional and widely used method in many laboratory and industrial settings. labmanager.com It involves combining reagents in a single vessel and allowing the reaction to proceed for a set time. This approach is well-suited for multi-step syntheses where stepwise addition and in-situ monitoring are necessary. labmanager.com Optimization in batch mode focuses on parameters like reactant concentration, catalyst loading, temperature, and reaction time to maximize yield and minimize byproducts. For instance, a patented batch synthesis of 4-methyl-1H-indole-3-carbaldehyde, a closely related structure, reports a 90% yield after reacting 2,3-dimethyl-aniline with a Vilsmeier reagent at 85 °C for 7 hours. google.com Another batch process for the N-methylation of 1H-indole-3-carbaldehyde achieved an 87.28% yield after 16 hours at reflux. researchgate.net

Comparison of Synthetic Process Parameters: Flow vs. Batch

| Parameter | Continuous Flow | Batch | Source(s) |

|---|---|---|---|

| Process Control | Precise control over temperature, time, and mixing. | Control can be less precise, with potential for temperature/concentration gradients. | labmanager.com |

| Safety | Enhanced safety due to small reaction volumes, especially for hazardous reactions. | Larger volumes can pose higher risks with exothermic or unstable reactions. | labmanager.com, researchgate.net |

| Scalability | Generally seamless; achieved by increasing flow rate or running reactors in parallel. | Can be challenging; requires re-optimization of parameters like heat and mass transfer. | mdpi.com, labmanager.com |

| Typical Yield/Productivity | Often higher yields and productivity (e.g., 96% yield, 25 g·h⁻¹ for an indole synthesis). | Yields can be high but may be limited by scale-up issues (e.g., 90% for an indole-3-carbaldehyde). | mdpi.com, google.com |

| Reaction Time | Significantly shorter reaction times (minutes). | Typically longer reaction times (hours). | nih.gov, google.com |

Chemical Reactivity and Transformational Chemistry of 3 Methyl 1h Indole 4 Carbaldehyde

Reactions of the Carbaldehyde Moiety at C4

The carbaldehyde group at the C4 position of the 3-methyl-1H-indole core is a primary site for a variety of chemical reactions. Its electrophilic carbon atom readily undergoes attack by nucleophiles, leading to a diverse array of derivatives.

Nucleophilic Additions and Condensations (e.g., Knoevenagel Reaction)

The aldehyde functionality of 3-Methyl-1H-indole-4-carbaldehyde is susceptible to nucleophilic addition, a fundamental reaction of carbonyl compounds. masterorganicchemistry.comlibretexts.org In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orgyoutube.com This is often followed by protonation to yield an alcohol. libretexts.orgyoutube.com

A prominent example of a condensation reaction involving this aldehyde is the Knoevenagel condensation. This reaction typically involves the condensation of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. researchgate.netacgpubs.org For instance, the reaction of indole-3-carboxaldehyde (B46971) with various CH-acids results in substituted 3-(1H-indol-3-yl)acrylonitriles and acrylamides. researchgate.net These products can then be utilized as Michael acceptors in the synthesis of more complex heterocyclic systems. researchgate.net The general scheme involves the formation of an olefinic α-β unsaturated indole (B1671886) derivative. acgpubs.org

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst | Product Type | Ref |

| Indole-3-carboxaldehyde | Nitromethane | Acetic acid, Piperidine | Indole-3-yl derivative | acgpubs.org |

| Indole-3-carboxaldehyde | Malononitrile | Acetic acid, Piperidine | Indole-3-yl derivative | acgpubs.org |

| Indole-3-carboxaldehyde | Dimethyl malonate | Acetic acid, Piperidine | Indole-3-yl derivative | acgpubs.org |

| 1H-indole-3-carbaldehyde | 2-cyanoethanethioamide | - | 2-cyano-3-(1H-indol-3-yl)prop-2-enethioamide | researchgate.net |

Oxidation and Reduction Reactions

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to an alcohol. Oxidation can be achieved using various oxidizing agents. For example, some indole derivatives can be oxidized to the corresponding carboxylic acids. nih.govacs.orgacs.org However, under certain conditions, the aldehyde group can be resistant to oxidation. acs.orgacs.org

Reduction of the aldehyde to a primary alcohol is commonly accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol. This reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon.

A study on 1-methyl-1H-indole-4-carbaldehyde demonstrated its reduction to N-methyl(1-methyl-1H-indol-4-yl)methanamine. The process involved dissolving the aldehyde in anhydrous methanol, adding methylamine, and then reducing the intermediate with sodium borohydride.

Schiff Base Formation and Imine Chemistry

The reaction of this compound with primary amines leads to the formation of Schiff bases, also known as imines. nih.govfishersci.com This condensation reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the characteristic carbon-nitrogen double bond of the imine. nih.gov

Novel heterocyclic Schiff bases have been synthesized through the condensation of indole-3-carboxaldehyde with various l-amino acids (such as histidine, glutamic acid, and leucine) and aminophenols. nih.gov These reactions highlight the versatility of the aldehyde group in forming new C-N bonds.

Derivatization to Oximes and Thiosemicarbazones

Further derivatization of the carbaldehyde moiety can be achieved through reactions with hydroxylamine (B1172632) and thiosemicarbazide (B42300) to form oximes and thiosemicarbazones, respectively.

The synthesis of N-substituted indole-3-carboxaldehyde oximes has been accomplished through a solvent-free mechanochemical reaction with hydroxylamine hydrochloride and a base like sodium hydroxide (B78521) or sodium carbonate. mdpi.com This method has been shown to be efficient, with nearly complete conversion to the oxime. mdpi.com Oximes can exist as syn and anti isomers, and their isomerization can be influenced by acidic conditions. mdpi.com

Thiosemicarbazones are formed by the Schiff base reaction of the indole carbaldehyde with appropriate thiosemicarbazides. aku.edu.tr For example, indole-3-carboxyaldehyde thiosemicarbazones have been synthesized in high yields by reacting indole-3-carboxyaldehyde with various thiosemicarbazides in ethanol (B145695) with an acetic acid catalyst. aku.edu.tr

| Reactant | Reagent | Product | Ref |

| 1-methyl-1H-indole-3-carbaldehyde | Hydroxylamine hydrochloride, NaOH | 1-methylindole-3-carboxyaldehyde Oxime | mdpi.com |

| Indole-3-carboxyaldehyde | Thiosemicarbazide | Indole-3-carboxyaldehyde thiosemicarbazone | aku.edu.tr |

| Indole-3-carboxyaldehyde | 4-methylthiosemicarbazide | (2Z)-2-[(1H-indol-3-yl)methylidene]-N-methylhydrazine-1-carbothioamide | aku.edu.tr |

Reactions Involving the Indole N-H Position

The nitrogen atom of the indole ring in this compound possesses a reactive proton that can be substituted through various alkylation and acylation reactions.

N-Alkylation and N-Acylation Strategies

The N-H group of the indole ring can be readily alkylated or acylated. N-alkylation is typically achieved by treating the indole derivative with an alkyl halide in the presence of a base. mdpi.com For instance, the N-alkylation of 1H-indole-3-carbaldehyde with methyl iodide in a mixture of acetonitrile (B52724) and DMF under reflux conditions yields 1-methyl-1H-indole-3-carbaldehyde. mdpi.com Similarly, N-benzylation can be achieved using benzyl (B1604629) chloride. researchgate.net

N-acylation involves the introduction of an acyl group onto the indole nitrogen. A common method for N-acetylation is the use of acetyl chloride. acgpubs.orgacgpubs.org This reaction is often facilitated by a base like piperidine. acgpubs.org

These N-substitution reactions are crucial as they can modify the electronic properties and solubility of the molecule, which in turn can influence its reactivity in subsequent transformations.

| Starting Material | Reagent | Reaction Type | Product | Ref |

| 1H-indole-3-carbaldehyde | Methyl iodide, K₂CO₃ | N-Alkylation | 1-methyl-1H-indole-3-carbaldehyde | mdpi.com |

| 1H-indole-3-carbaldehyde | Benzyl chloride, K₂CO₃ | N-Alkylation | 1-benzyl-1H-indole-3-carbaldehyde | researchgate.net |

| Indole-3-yl derivatives | Acetyl chloride | N-Acetylation | N-acetyl-1H-indol-3-yl derivatives | acgpubs.orgacgpubs.org |

| 1H-indole-2-carboxylates | TGC, Cs₂CO₃ | N-Alkylation | N-glycerylated indoles | nih.gov |

Protection and Deprotection Strategies of the Indole Nitrogen

The presence of the N-H proton in this compound imparts both acidic and nucleophilic character to the indole nitrogen, which can interfere with various chemical transformations. Therefore, the protection of this nitrogen is a crucial step in many synthetic sequences. The choice of a suitable protecting group is dictated by its stability under the reaction conditions for subsequent modifications and the ease of its removal.

Several protecting groups commonly employed for indoles can be applied to this compound. Electron-withdrawing groups, such as sulfonyl derivatives, are particularly effective. For instance, the benzenesulfonyl (Bs) and p-toluenesulfonyl (Ts) groups can be introduced by reacting the indole with the corresponding sulfonyl chloride in the presence of a base. The 2-phenylsulfonylethyl group has also been utilized as a protective moiety for the indole nitrogen and can be removed under basic conditions. researchgate.net

Another widely used protecting group is the [2-(trimethylsilyl)ethoxy]methyl (SEM) group. acs.org This group is known for its stability across a range of reaction conditions and can be selectively removed.

The introduction of a simple methyl group on the indole nitrogen can also be considered a protection strategy, although it is generally a permanent modification. N-alkylation of the parent indole-3-carbaldehyde can be achieved using an alkyl halide, such as methyl iodide, in the presence of a base like potassium carbonate in a mixture of acetonitrile and DMF. mdpi.com

Table 1: Common Protecting Groups for the Indole Nitrogen

| Protecting Group | Abbreviation | Introduction Reagents | Deprotection Conditions |

| Benzenesulfonyl | Bs | Benzenesulfonyl chloride, Base | Basic hydrolysis |

| p-Toluenesulfonyl | Ts | p-Toluenesulfonyl chloride, Base | Basic hydrolysis |

| [2-(Trimethylsilyl)ethoxy]methyl | SEM | SEM-Cl, Base | Fluoride source (e.g., TBAF) |

| Methyl | Me | Methyl iodide, Base | Generally not removed |

Functionalization of the Indole Ring System

The inherent reactivity of the indole nucleus in this compound allows for a variety of functionalization reactions, further expanding its synthetic utility.

Electrophilic and Nucleophilic Substitution at Unfunctionalized Positions

The electron-rich nature of the indole ring makes it susceptible to electrophilic substitution. In the case of a related compound, 4-bromo-1-methyl-1H-indole-3-carbaldehyde, electrophilic substitution reactions such as nitration and bromination have been shown to occur at the C5 or C6 positions. This regioselectivity is governed by the directing effects of the existing substituents. For this compound, the methyl group at C3 and the carbaldehyde at C4 will influence the position of further electrophilic attack. Iodine-catalyzed electrophilic substitution is another method that can be employed for the functionalization of indoles. nih.gov

While direct nucleophilic aromatic substitution on the indole ring is generally difficult, nucleophilic substitution can be facilitated at the C2 position if a suitable leaving group is present on the indole nitrogen. For instance, 1-methoxyindole-3-carbaldehyde (B1618907) derivatives have been shown to undergo regioselective nucleophilic substitution at the 2-position with various nucleophiles. nii.ac.jpnii.ac.jp This suggests that an N-protected this compound with an appropriate activating group on the nitrogen could undergo similar transformations.

Palladium-Catalyzed Coupling Reactions (e.g., C-C Coupling, C-N Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to the functionalization of the indole scaffold.

C-C Coupling: The Suzuki-Miyaura coupling is a prominent example of a palladium-catalyzed C-C bond-forming reaction. For instance, a bromo-substituted indole, such as 4-bromo-1-methyl-1H-indole-3-carbaldehyde, can undergo Suzuki coupling with arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base to yield 4-aryl-1-methyl-1H-indole-3-carbaldehyde derivatives. Another important transformation is the palladium-catalyzed C-H arylation. Research has demonstrated the C-H arylation of unprotected 1H-indole-3-carbaldehydes with iodoarenes using a Pd(II) catalyst system. acs.org Furthermore, palladium-catalyzed carbonylative cross-coupling reactions of indolylborates with propargyl carbonates have been developed, leading to the formation of cyclopenta[b]indole (B15071945) derivatives. clockss.org

C-N Coupling: Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, provide a direct route to form C-N bonds. The synthesis of indoles via the palladium-catalyzed cross-coupling of ammonia (B1221849) with 2-alkynylbromoarenes has been reported, showcasing the utility of this methodology in constructing the indole ring itself. nih.gov This type of catalysis can be envisioned for the introduction of nitrogen-based substituents onto a pre-functionalized this compound, for example, at a halogenated position.

Table 2: Examples of Palladium-Catalyzed Coupling Reactions on Indole Scaffolds

| Reaction Type | Substrate Example | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura Coupling | 4-Bromo-1-methyl-1H-indole-3-carbaldehyde | Arylboronic acid | Pd(PPh₃)₄, Base | 4-Aryl-1-methyl-1H-indole-3-carbaldehyde |

| C-H Arylation | 1H-Indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc | 4-Aryl-1H-indole-3-carbaldehyde |

| Carbonylative Coupling | 1-Methylindolylborate | Prop-2-ynyl carbonate | PdCl₂(PPh₃)₂ | Cyclopenta[b]indole derivative |

| Ammonia Cross-Coupling | 2-Alkynylbromoarene | Ammonia | Pd/Josiphos | Indole |

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis to form a single product, are highly efficient for generating molecular diversity. 1H-Indole-3-carbaldehyde and its derivatives are valuable precursors in MCRs for the synthesis of complex, biologically active molecules. nih.gov

For example, copper-catalyzed three-component reactions involving 2-methylindole, aromatic aldehydes, and various dienophiles have been developed to produce diverse spirotetrahydrocarbazoles. nih.gov While this example does not directly use this compound, it highlights the potential of the aldehyde functionality on an indole scaffold to participate in such transformations. The aldehyde group can react with other components to form key intermediates that then undergo further cyclization reactions. The development of MCRs involving this compound would provide a rapid and efficient route to novel heterocyclic systems.

Mechanistic Elucidation of Reactions Involving 3 Methyl 1h Indole 4 Carbaldehyde

Investigation of Reaction Intermediates

No studies have been identified that isolate or spectroscopically observe reaction intermediates formed from 3-Methyl-1H-indole-4-carbaldehyde during chemical transformations.

Kinetic and Thermodynamic Studies of Transformations

There is a lack of published data concerning the kinetic rates and thermodynamic equilibria of reactions involving this compound.

Transition State Analysis and Energy Landscapes

Computational analyses detailing the transition state structures and potential energy surfaces for reactions of this compound are not available in the current body of scientific literature.

Regioselectivity and Stereoselectivity Control Mechanisms

While the reactivity of the indole (B1671886) nucleus is generally understood, the specific mechanisms that would control regioselectivity and stereoselectivity in reactions at the aldehyde or on the indole ring of this particular molecule have not been mechanistically elucidated.

Further research is required to shed light on the mechanistic details of this specific indole derivative.

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Specific ¹H NMR and ¹³C NMR chemical shifts, as well as data from 2D NMR techniques (COSY, HSQC, HMBC, NOESY) for 3-Methyl-1H-indole-4-carbaldehyde, are not available in the reviewed literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed high-resolution mass spectrometry (HRMS) or data from ESI-MS and other ionization techniques for this compound, which would confirm its molecular weight and fragmentation pattern, have not been published.

Infrared (IR) Spectroscopy for Functional Group Identification

The specific IR absorption frequencies for the functional groups present in this compound are not documented in available research.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground electronic state to a higher energy excited state. The chromophores present in the molecule—the indole (B1671886) ring system and the conjugated carbaldehyde group—govern its UV-Vis absorption profile.

The indole nucleus typically exhibits strong absorption bands corresponding to π → π* transitions. For the parent indole molecule, these are generally observed around 270-290 nm. The presence of a methyl group (an auxochrome) and a carbaldehyde group (a chromophore) attached to the indole ring is expected to influence the position and intensity of these absorption maxima. The carbaldehyde group, in conjugation with the aromatic ring, introduces an n → π* transition, which is typically weaker and may appear as a shoulder at a longer wavelength.

While specific experimental UV-Vis data for this compound is not widely available in peer-reviewed literature, the spectrum of the closely related Indole-4-carboxaldehyde can provide an estimate. nih.gov The conjugation of the aldehyde at the 4-position is expected to cause a red shift (bathochromic shift) of the primary absorption bands compared to the parent indole. The electronic properties of related indole-3-carbaldehyde derivatives, which show maximum absorption near 300 nm, further support this expectation. sigmaaldrich.comacs.org

Table 1: Expected UV-Vis Absorption Data for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength (λmax) Range |

|---|---|---|

| High-Energy π → π* | Benzene-like transitions in the indole ring | ~220-260 nm |

| Low-Energy π → π* | Indole aromatic system conjugation | ~280-310 nm |

| n → π* | Carbonyl group (C=O) | ~320-350 nm (weak) |

Note: The data in this table is estimated based on the analysis of similar compounds and general spectroscopic principles. It is not experimentally derived data for this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique used to determine the mass percentage of each element within a compound. This experimental data is then compared against the theoretical values calculated from the molecular formula to confirm the compound's elemental composition and purity. The molecular formula for this compound is C₁₀H₉NO.

The theoretical elemental composition is calculated based on the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O) and the molecular weight of the compound (159.18 g/mol ). chemicalbook.com

Table 2: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 75.45% |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.70% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 8.80% |

| Oxygen | O | 15.999 | 1 | 15.999 | 10.05% |

| Total | 159.18 | 100.00% |

Note: This table represents calculated theoretical values. Experimental values from an elemental analyzer would be expected to be in close agreement for a pure sample.

General procedures for the characterization of new indole derivatives routinely include elemental analysis to verify that the correct product has been synthesized. rsc.org

Thermal Analysis (e.g., Thermogravimetry, TG) for Thermal Behavior

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), are used to study the physical and chemical properties of a substance as a function of temperature. TGA measures the change in mass of a sample as it is heated at a controlled rate. This analysis provides valuable information about the thermal stability, decomposition profile, and the presence of volatile components like residual solvents or water.

For a pure, crystalline organic compound like this compound, a TGA thermogram would typically show a stable baseline with no significant mass loss until the onset of thermal decomposition. At the decomposition temperature, a sharp decrease in mass would occur as the molecule breaks down into volatile fragments. The temperature at which this mass loss begins is an indicator of the compound's thermal stability. If the compound were a hydrate (B1144303) or contained solvent, an initial mass loss step would be observed at a lower temperature, corresponding to the loss of water or solvent.

While specific TGA data for this compound is not available, TGA is a standard characterization method for new materials, including those involving indole structures. rsc.org For related compounds like Indole-3-carboxaldehyde (B46971) , the melting point is high (193-198 °C), suggesting significant thermal stability. sigmaaldrich.com

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical/Paramagnetic Species (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly specific to paramagnetic substances, which include free radicals, radical ions, and transition metal complexes with unpaired electrons.

This compound, in its ground state, is a diamagnetic molecule. All its electrons are spin-paired in molecular orbitals. Therefore, a pure, neutral sample of the compound is EPR-silent and would not produce an EPR spectrum.

The technique would become applicable if the molecule were to be converted into a paramagnetic species. This could occur under specific conditions, for example:

Formation of a Radical Anion: By chemical or electrochemical reduction, an electron could be added to the molecule's lowest unoccupied molecular orbital (LUMO), creating a radical anion.

Formation of a Radical Cation: Through chemical or electrochemical oxidation, an electron could be removed from the highest occupied molecular orbital (HOMO), resulting in a radical cation.

Photochemical Excitation: In some cases, absorption of light can lead to a triplet state where two electrons are unpaired, which could be detectable by EPR.

EPR spectroscopy is a powerful tool for studying reaction mechanisms where radical intermediates are proposed, such as in certain photocatalytic reactions involving indole derivatives. rsc.orgnist.gov In such a study, EPR, often combined with spin-trapping techniques, could identify and characterize transient radical species derived from this compound, providing mechanistic insight. acs.org However, for routine characterization of the stable compound, this technique is not applicable.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure and reactivity of molecules. For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP, are employed to determine optimized geometries and various electronic parameters. niscpr.res.in

HOMO-LUMO Orbital Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and kinetic stability. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. nih.gov

A smaller HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov In molecules with small HOMO-LUMO gaps, charge transfer readily occurs within the molecule. niscpr.res.innih.gov For indole derivatives, the distribution of HOMO and LUMO orbitals often highlights the reactive sites within the molecule.

Table 1: Hypothetical Frontier Orbital Energies and Energy Gap for 3-Methyl-1H-indole-4-carbaldehyde

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.1 |

| Energy Gap (ΔE) | 4.1 |

Note: The values presented in this table are illustrative and based on typical values for similar organic molecules. Actual values would be determined from specific DFT calculations.

Mulliken Charge Distribution and Electrostatic Potential (MEP) Mapping

Mulliken charge analysis provides a means of estimating the partial atomic charges within a molecule, offering insights into the distribution of electrons. niscpr.res.in This information is valuable for understanding electrostatic interactions and identifying electrophilic and nucleophilic centers.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the electrostatic potential on the electron density surface of a molecule. nih.gov It is a useful tool for predicting how a molecule will interact with other charged species. In an MEP map, regions of negative potential (typically colored in shades of red) are associated with electron-rich areas and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored in shades of blue) are electron-poor and are prone to nucleophilic attack. Neutral regions are typically colored green. For this compound, the oxygen atom of the carbaldehyde group would be expected to exhibit a significant negative electrostatic potential, making it a likely site for hydrogen bonding and other electrophilic interactions. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational flexibility and dynamics of a molecule. For a molecule like this compound, MD simulations could reveal the preferred orientations of the methyl and carbaldehyde groups relative to the indole ring, as well as the dynamics of their rotations. Such studies are particularly relevant for understanding how the molecule might fit into a biological receptor or interact with other molecules in solution. For similar but more complex indole derivatives, MD simulations have been used to evaluate binding interactions with biological targets. nih.gov

Quantum Chemical Calculations for Reaction Mechanism Modeling

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. mdpi.com These calculations can map out the potential energy surface of a reaction, identifying transition states and intermediates, and thereby providing a detailed understanding of the reaction pathway. For indole carbaldehydes, such calculations could be used to model reactions involving the aldehyde group, such as nucleophilic additions or condensations, or reactions at the indole ring, like electrophilic substitutions. For instance, DFT calculations have been used to investigate the cycloaddition reactions of indole derivatives, providing insights into the regioselectivity and the role of catalysts in the reaction mechanism. mdpi.com

In Silico Prediction of Spectroscopic Parameters

Computational methods can be used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. For this compound, theoretical calculations could provide predictions for its Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. DFT calculations are commonly used to predict IR spectra, and the calculated vibrational frequencies are often scaled to improve agreement with experimental results. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to predict electronic transitions and thus the UV-Vis spectrum.

Computational Studies of Intermolecular Interactions

Understanding how a molecule interacts with its environment is crucial for predicting its physical properties and biological activity. Computational methods can be used to study various intermolecular interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. For this compound, these studies could involve modeling its interaction with solvent molecules or its binding to a biological target, such as an enzyme or receptor. Molecular docking is a common computational technique used to predict the binding orientation and affinity of a small molecule to a larger macromolecule. nih.gov Such studies on related indole compounds have shown the importance of substitutions on the indole ring for their biological potential. nih.gov

Insufficient Information to Generate Article on "this compound"

Following a comprehensive search of available scientific literature and chemical databases, there is insufficient specific information to generate a detailed article on the chemical compound This compound according to the provided outline.

The performed searches did not yield any specific research findings, data tables, or detailed discussions regarding the role of This compound in the following areas:

Role As a Precursor and Building Block in Organic Synthesis

Exploration of Structure-Reactivity Relationships in Designed Systems

The available information is limited to basic chemical identifiers, and no published studies detailing its use as a precursor or building block in the requested contexts could be located. The search results frequently referenced other, more common isomers, such as indole-3-carbaldehyde and its N-methylated derivatives, but provided no relevant data for the specific 3-methyl-1H-indole-4-carbaldehyde isomer.

Due to the strict constraint to only include information about "this compound" and the lack of available research on its synthetic applications, it is not possible to create the authoritative and scientifically detailed article as requested.

Emerging Research Directions and Future Perspectives

Innovations in C-H Functionalization and Bond Activation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical alternative to traditional cross-coupling reactions which require pre-functionalized substrates. For the 3-Methyl-1H-indole-4-carbaldehyde scaffold, the key challenge lies in achieving site-selectivity, particularly in functionalizing the benzene (B151609) portion of the indole (B1671886) ring (C4 to C7), which is generally less reactive than the C2 and C3 positions.

Recent research has demonstrated that directing groups (DGs) can overcome this challenge. The inherent carbaldehyde group at the C4 position can itself act as a directing group to facilitate functionalization at specific sites. For instance, studies have shown that a formyl group can direct the C4-arylation of free (NH) indoles using a Palladium(II) catalyst system. mdpi.com This approach involves the formation of a cyclometalated palladium intermediate, which then undergoes oxidative addition with an aryl iodide to deliver the C4-arylated product. mdpi.com Similarly, rhodium-catalyzed reactions have utilized an aldehyde group to direct a [3+2] cascade annulation with alkynes, proceeding via C2-H activation to assemble complex polycyclic skeletons. acs.orgacs.org

Beyond using the existing aldehyde, other directing groups can be installed to achieve functionalization at otherwise inaccessible positions. Research has shown that installing a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. francis-press.comacs.org A sacrificial adamantoyl-directing group has been used with an iridium catalyst to achieve bis-sulfenylation at the C2 and C4 positions, where the directing group is tracelessly removed in situ at high temperatures. acs.org Furthermore, transition-metal-free strategies, such as boron-mediated directed C-H hydroxylation, have been developed for functionalizing the C4 and C7 positions, highlighting a move towards more sustainable catalytic systems. francis-press.comacs.org

Table 1: Selected C-H Functionalization Strategies for the Indole Core

| Reaction Type | Catalyst/Reagent | Directing Group | Target Position(s) | Reference |

| Arylation | Pd(TFA)₂ / AgOAc | Formyl (at C3) | C4 | mdpi.com |

| Annulation | [Rh(COD)Cl]₂ / CuF₂ | Aldehyde (at C3) | C2 | acs.org |

| Arylation | Palladium (Pd) / Copper (Cu) | N-P(O)tBu₂ | C7, C6 | francis-press.comacs.org |

| Arylation | Palladium (Pd) | Pivaloyl (at C3) | C4, C5 | francis-press.comacs.org |

| Hydroxylation | BBr₃ (metal-free) | Pivaloyl | C4, C7 | francis-press.comacs.org |

| Bis-sulfenylation | Iridium (Ir) | Adamantoyl (sacrificial) | C2, C4 | acs.org |

Development of Enantioselective Synthetic Methodologies

The synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry where the stereochemistry of a drug can determine its efficacy and safety. For indole derivatives, emerging research focuses on creating stereocenters with high enantioselectivity. While methodologies specific to this compound are still nascent, several innovative strategies involving indole aldehydes are paving the way.

One promising approach involves N-heterocyclic carbene (NHC) organocatalysis. In a notable study, an NHC catalyst was shown to add to an aldehyde moiety at the C7-carbon of an indole substrate. sci-hub.sesci-hub.seresearchgate.net This activation strategy allows for the enantioselective functionalization of the remote indole N-H group, leading to the formation of complex multicyclic products with high enantiomeric ratios. sci-hub.sesci-hub.seresearchgate.net The stereoselectivity is controlled by the chiral environment of the NHC catalyst. sci-hub.sesci-hub.se

Another strategy is the oxidative cross-coupling of indoles with α-branched aldehydes, which has been achieved using an amino acid-derived organocatalyst. nih.gov This metal-free protocol constructs a quaternary carbon stereocenter at the C3 position of the indole with moderate to excellent enantioselectivity. nih.gov The development of such methods is significant as the creation of all-carbon quaternary centers is a long-standing synthetic challenge. nih.gov Furthermore, electrocatalysis using cobalt and newly designed chiral ligands has enabled the enantioselective synthesis of axially chiral indoles through C-H activation, demonstrating a sustainable approach that delivers high enantio- and diastereoselectivity. chemistryviews.org These pioneering studies highlight the potential for developing analogous enantioselective transformations for 4-formylated indoles like this compound.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

Flow chemistry, where reactions are run in continuous streams through tubes or microreactors, offers significant advantages over traditional batch processing. These benefits include superior control over reaction parameters like temperature and mixing, enhanced safety for highly exothermic or hazardous reactions, and the potential for straightforward scaling and automation. beilstein-journals.org The implementation of automation in multistep flow synthesis is a key step toward transforming laboratory-scale chemistry into reliable industrial processes. chinesechemsoc.org

For the synthesis of indole derivatives, flow chemistry has been successfully applied. For example, a one-flow synthesis of substituted indoles was developed involving the sequential 1,2-addition and nucleophilic substitution of indole-3-carbaldehydes. researchgate.net Such "Lego-like" or telescopic synthesis, where modular units are combined in sequence, avoids the isolation of intermediates, saving time and resources. beilstein-journals.org

The integration of automation with flow systems enables high-throughput synthesis and optimization. Automated platforms can perform numerous reactions under varied conditions, using inline analytical monitoring (e.g., HPLC-MS) to provide real-time feedback. nih.gov This data can be used to rapidly identify optimal reaction conditions. chinesechemsoc.org An advanced concept is the automated radial synthesizer, where reactors are arranged around a central switching station, allowing for sequential, multistep operations to deliver a library of compounds with minimal material usage. nih.gov These automated systems, sometimes coupled with machine learning algorithms, can accelerate the discovery of new molecules and the development of robust synthetic processes, a paradigm directly applicable to the high-throughput derivatization of this compound. nih.gov

Advanced Computational Approaches for Reaction Design and Prediction

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and predicting outcomes, thereby guiding experimental design. For complex scaffolds like indoles, Density Functional Theory (DFT) calculations are routinely used to elucidate the intricate mechanisms of catalytic C-H activation and annulation reactions. For instance, DFT studies have been performed on the rhodium-catalyzed C-H activation of indoles to map the energy profiles of key steps, including concerted metalation-deprotonation (CMD), alkyne insertion, and reductive elimination. acs.orgfigshare.com Such studies can reveal the rate-determining step and explain the origins of regioselectivity, providing critical insights for optimizing reaction conditions. acs.orgfigshare.com

Beyond mechanistic studies, machine learning (ML) is revolutionizing reaction design. ML models can be trained on large datasets of known chemical reactions to predict the outcomes of new, unseen transformations. rjptonline.orgmedium.com For indole chemistry, ML models have been developed to predict the energy barriers and selectivity of C-H activation reactions. francis-press.com By analyzing a database of reactions, algorithms like Random Forest can learn the complex interplay of substrates, reagents, and catalysts to forecast results for new reactions, guiding experimentalists toward the most promising conditions. francis-press.com

Furthermore, the integration of ML with automated synthesis platforms creates a powerful "closed-loop" system for discovery. nih.gov In such a system, a generative deep learning model can design novel molecules, which are then automatically synthesized in a microfluidic device. The outcomes are analyzed, and the data is fed back to the model, allowing it to learn from experience and autonomously design improved candidates. nih.gov This approach accelerates the discovery of molecules with desired properties and represents the future of rational reaction and drug design. nih.govmedium.com

Table 2: Computational Approaches in Indole Chemistry

| Approach | Application | Insights Provided | Reference |

| Density Functional Theory (DFT) | Mechanistic study of Rh(III)-catalyzed indole synthesis | Energy profiles, rate-determining steps, role of oxidant, regioselectivity | acs.org |

| DFT Study | Mechanistic study of Rh(II)-catalyzed C-H functionalization | Elucidation of enol vs. oxocarbenium ylide pathways | figshare.com |

| Machine Learning (ML) | Prediction of C-H activation reaction outcomes | Energy barriers and selectivity for new indole C-H activation reactions | francis-press.com |

| Generative Deep Learning | Autonomous design of bioactive molecules | Design of novel molecules for automated synthesis and testing | nih.gov |

| ML-aided CASP | Prediction of reaction conditions for multi-step synthesis | Suggestion of general reaction conditions (catalyst, solvent, temp.) | beilstein-journals.org |

Exploration of Novel Catalytic Systems

The development of novel catalytic systems is at the heart of modern synthetic chemistry, aiming for higher efficiency, selectivity, and sustainability. Research related to the this compound scaffold has benefited from a diverse and expanding palette of catalysts.

Transition metal catalysts, particularly those based on palladium and rhodium, remain central to C-H functionalization strategies. Palladium(II) systems are effective for directed C4-arylations, mdpi.com while rhodium catalysts have been employed in various oxidative annulations and C-H alkenylations. acs.orgacs.org Ruthenium is also emerging as a robust catalyst for C-H activation on indoles, valued for its stability and compatibility with various oxidants. mdpi.com More recently, iridium catalysts have been utilized for unique transformations like sacrificial directing group-assisted bis-functionalization. acs.org

A significant trend is the move towards more sustainable and less toxic catalytic systems. This includes the development of copper-catalyzed C-H arylations, which offer a more economical alternative to palladium. acs.org Even more compelling is the rise of transition-metal-free catalysis. Boron-based reagents have been used to mediate directed C-H borylation and hydroxylation of the indole ring under mild conditions. francis-press.comacs.org Organocatalysis also represents a major frontier, with chiral amino acid derivatives and N-heterocyclic carbenes (NHCs) enabling highly enantioselective transformations of indole aldehydes without the need for any metals. sci-hub.senih.gov

Finally, the indole scaffold itself is being explored as a component in the design of novel catalysts. Indole derivatives have been synthesized and investigated as organic-based, metal-free catalysts for applications such as glucose electrooxidation, showcasing the versatility of this heterocyclic core beyond its traditional role as a synthetic target. rjptonline.org

Q & A

Q. What are the common synthetic routes for preparing 3-Methyl-1H-indole-4-carbaldehyde?

The compound is typically synthesized via the Vilsmeier-Haack reaction, which formylates indole derivatives using phosphoryl chloride (POCl₃) and dimethylformamide (DMF). For iodinated analogs (e.g., 4-iodo-1H-indole-3-carbaldehyde), direct iodination or cross-coupling reactions like Suzuki-Miyaura may be employed to introduce substituents . Purification often involves recrystallization or column chromatography, with structural confirmation via NMR and mass spectrometry.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- NMR Spectroscopy : - and -NMR are critical for verifying the aldehyde proton (~9-10 ppm) and methyl group integration.

- IR Spectroscopy : Confirms the aldehyde carbonyl stretch (~1680–1720 cm) and indole N-H stretch (~3400 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (CHNO) and isotopic patterns .

Q. How should this compound be stored to ensure stability?

Store at ≤-20°C in airtight, light-protected containers to prevent aldehyde oxidation and indole ring degradation. Use desiccants to mitigate hygroscopicity. Safety protocols include wearing gloves and working in a fume hood to avoid exposure .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., NMR suggesting planar conformations vs. X-ray showing non-planar structures) require triangulation :

- Cross-validate using multiple techniques (e.g., IR, UV-Vis).

- Employ computational modeling (DFT) to reconcile experimental and theoretical geometries.

- Use SHELXL for refining crystallographic data, ensuring high-resolution (<1 Å) datasets to minimize model bias .

Q. What experimental designs are optimal for studying reaction mechanisms involving this compound?

- Kinetic Isotope Effects (KIE) : Replace the aldehyde proton with deuterium to probe rate-determining steps.

- Mixed Methods : Combine quantitative (HPLC yield analysis) and qualitative (in-situ IR monitoring) approaches to track intermediate formation .

- Control Experiments : Use methyl-blocked analogs to isolate the role of the aldehyde group in reactivity .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

Challenges include poor crystal growth due to conformational flexibility. Solutions:

- Co-crystallization : Add stabilizing agents (e.g., hydrogen-bond donors like phenol).

- Low-Temperature Diffraction : Collect data at 100 K to reduce thermal motion artifacts.

- SHELX Refinement : Use constraints for disordered methyl/aldehyde groups and validate with R-factors <0.05 .

Methodological Considerations

- Data Triangulation : Cross-check NMR, X-ray, and computational results to address ambiguities .

- Safety Protocols : Follow guidelines for handling aldehydes (e.g., toxicity mitigation via proper ventilation and waste disposal) .

- SHELX Applications : Leverage SHELXL for high-precision crystallographic refinement, particularly for resolving torsional angles in the indole ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.